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Compound of Interest

Compound Name: Ifosfamide-d4-1

Cat. No.: B15559544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic

labeling of Ifosfamide-d4. The document details a plausible synthetic pathway, methods for

purification and characterization, and the significance of deuterium labeling in the context of

drug metabolism. This guide is intended to serve as a valuable resource for researchers and

professionals engaged in drug development and metabolic studies involving Ifosfamide.

Introduction
Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers. The

study of its metabolic fate is essential for optimizing therapeutic efficacy and minimizing toxicity.

Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating metabolic

pathways and investigating kinetic isotope effects. Ifosfamide-d4, with deuterium atoms

incorporated into the chloroethyl side chains, serves as an invaluable tool in such studies,

particularly as an internal standard for mass spectrometry-based quantification.

Synthesis of Ifosfamide-d4
While a specific, detailed protocol for the synthesis of Ifosfamide-d4 is not extensively

published, a representative synthetic route can be constructed based on established methods

for the synthesis of Ifosfamide and other deuterated oxazaphosphorines. The key strategy

involves the use of a deuterated precursor, namely bis(2-chloroethyl-1,1,2,2-d4)amine.
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A plausible two-step synthesis is outlined below:

Step 1: Formation of the Phosphoramidic Dichloride Intermediate

The synthesis commences with the reaction of phosphorus oxychloride with bis(2-chloroethyl-

1,1,2,2-d4)amine hydrochloride in the presence of a base, such as triethylamine, to neutralize

the hydrogen chloride formed. This reaction yields the key intermediate, N,N-bis(2-chloroethyl-

1,1,2,2-d4)phosphoramidic dichloride.

Step 2: Cyclization to form Ifosfamide-d4

The phosphoramidic dichloride intermediate is then reacted with 3-amino-1-propanol in the

presence of a base to facilitate the cyclization reaction, forming the oxazaphosphorine ring and

yielding Ifosfamide-d4.

Experimental Protocol:
Materials:

Phosphorus oxychloride (POCl₃)

bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride

3-Amino-1-propanol

Triethylamine (Et₃N)

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether

Silica gel for column chromatography

Procedure:

Formation of N,N-bis(2-chloroethyl-1,1,2,2-d4)phosphoramidic dichloride:

A solution of bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride (1.0 eq) in anhydrous

dichloromethane is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon or
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nitrogen).

Triethylamine (2.2 eq) is added dropwise to the suspension.

A solution of phosphorus oxychloride (1.1 eq) in anhydrous dichloromethane is added

dropwise to the reaction mixture, maintaining the temperature at 0°C.

The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room

temperature and stirred for an additional 12 hours.

The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is

concentrated under reduced pressure to yield the crude phosphoramidic dichloride

intermediate.

Synthesis of Ifosfamide-d4:

The crude N,N-bis(2-chloroethyl-1,1,2,2-d4)phosphoramidic dichloride is dissolved in

anhydrous dichloromethane and cooled to 0°C.

A solution of 3-amino-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous

dichloromethane is added dropwise to the cooled solution.

The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 24

hours.

The mixture is filtered, and the filtrate is washed successively with water, 1 M HCl,

saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

Purification:

The crude Ifosfamide-d4 is purified by column chromatography on silica gel, eluting with a

suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
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The successful synthesis and isotopic labeling of Ifosfamide-d4 must be confirmed through

rigorous analytical techniques.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of

Ifosfamide-d4 and determining its isotopic purity. The mass spectrum will show a molecular ion

peak corresponding to the mass of the d4-labeled compound. The isotopic distribution of the

molecular ion cluster can be used to calculate the percentage of d4, as well as any d3, d2, d1,

and d0 species present.[1][2]

Parameter Value

Molecular Formula C₇H₁₁D₄Cl₂N₂O₂P

Monoisotopic Mass 265.0493 g/mol

Isotopic Distribution Relative Abundance (%)

d4 (M+4) >98% (Typical)

d3 (M+3) <2%

d2 (M+2) <1%

d1 (M+1) <1%

d0 (M) <0.5%

Table 1: Representative Mass Spectrometry Data for Ifosfamide-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the

deuterium labels.

¹H NMR: The proton NMR spectrum of Ifosfamide-d4 will show a significant reduction or

complete absence of signals corresponding to the protons on the chloroethyl groups when

compared to the spectrum of unlabeled Ifosfamide.[3][4]
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¹³C NMR: The carbon-13 NMR spectrum will show the signals for the deuterated carbons as

multiplets with reduced intensity due to C-D coupling.

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing

phosphorus-containing compounds.[5][6] The spectrum of Ifosfamide-d4 should exhibit a

single peak at a chemical shift characteristic of the oxazaphosphorine ring structure.

Nucleus
Expected Chemical Shift (δ)

ppm

Key Observations for

Ifosfamide-d4

¹H See reference spectra[3][4]

Absence or significant

reduction of signals for -CH₂Cl

and -CH₂N- protons of the

chloroethyl groups.

³¹P ~13-15
A single peak confirming the

oxazaphosphorine structure.

Table 2: Expected NMR Spectroscopic Data for Ifosfamide-d4.

Significance of Deuterium Labeling
The strategic placement of deuterium atoms on the chloroethyl groups of Ifosfamide has a

significant impact on its metabolism. The carbon-deuterium (C-D) bond is stronger than the

carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect. This effect can slow down

metabolic reactions that involve the cleavage of these bonds.

In the case of Ifosfamide, a major metabolic pathway is N-dechloroethylation, which leads to

the formation of the neurotoxic metabolite chloroacetaldehyde. By replacing the hydrogens on

the carbons adjacent to the chlorine atoms with deuterium, the rate of this N-dechloroethylation

reaction is reduced. This "metabolic switching" can potentially lead to a more favorable

metabolic profile, with a higher proportion of the drug undergoing the desired 4-hydroxylation

pathway, which leads to the active cytotoxic species, while reducing the formation of toxic

metabolites.
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Synthetic Pathway

Starting Materials

Intermediate

Reagent

Final Product

Phosphorus oxychloride

N,N-bis(2-chloroethyl-d4)phosphoramidic
dichloride

+ Et3N
DCM, 0°C to rt

bis(2-chloroethyl-d4)amine
·HCl Ifosfamide-d4

+ Et3N
DCM, 0°C to rt

3-Amino-1-propanol

Reaction Setup

Synthesis of Intermediate &
Cyclization

Aqueous Workup

Column Chromatography

Analysis (NMR, MS)

Pure Ifosfamide-d4
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Ifosfamide(-d4)

4-Hydroxyifosfamide(-d4)
(Active Metabolite)

CYP450
(4-Hydroxylation)

N-dechloroethylifosfamide(-d2)

CYP450
(N-dechloroethylation)

(Rate reduced in d4)

Aldophosphamide(-d4)

Acrolein
(Urotoxic)

Isophosphoramide Mustard(-d4)
(Cytotoxic)

Chloroacetaldehyde
(Neurotoxic)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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